Mao-IN-1
CAS No.:
Cat. No.: VC0007040
Molecular Formula: C17H19ClO4
Molecular Weight: 322.8 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H19ClO4 |
---|---|
Molecular Weight | 322.8 g/mol |
IUPAC Name | (2S)-1-[4-[(3-chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol |
Standard InChI | InChI=1S/C17H19ClO4/c1-20-11-15(19)12-22-17-7-5-16(6-8-17)21-10-13-3-2-4-14(18)9-13/h2-9,15,19H,10-12H2,1H3/t15-/m0/s1 |
Standard InChI Key | OTDRIRFHGNXOBO-HNNXBMFYSA-N |
Isomeric SMILES | COC[C@@H](COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O |
SMILES | COCC(COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O |
Canonical SMILES | COCC(COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O |
Monoamine oxidase inhibitors (MAOIs) are a class of compounds used primarily in the treatment of depression and other neurological disorders. They function by inhibiting the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
Types of MAOIs
MAOIs can be classified into two main types based on their selectivity for the MAO enzyme:
-
MAO-A Inhibitors: These primarily target the MAO-A enzyme and are used in treating depression.
-
MAO-B Inhibitors: These target the MAO-B enzyme and are often used in the treatment of Parkinson's disease.
Research Findings on MAOIs
Recent studies have focused on developing new MAOIs with improved selectivity and potency. For example, compounds like 6b have been identified as reversible and competitive inhibitors of human MAO-A (hMAO-A) . Additionally, research on 1,3,4-thiadiazole derivatives has shown promising inhibitory activity against MAO-A and MAO-B enzymes .
Data Tables for MAOIs
Here is a sample table summarizing some MAOIs and their characteristics:
Compound | MAO Selectivity | Application |
---|---|---|
Iproniazid | A and B | Antidepressant |
Selegiline | B | Anti-Parkinson |
Compound 6b | A | Potential antidepressant |
Compound 6 | B | Potential anti-Parkinson |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume